Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone
Description
Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone (CAS: 172607-53-3) is a benzophenone derivative featuring a trimethylsilyl (TMS)-protected ethynyl group at the ortho position of the phenyl ring. Its molecular formula is C₁₈H₁₈OSi, with a molecular weight of 278.426 g/mol . The compound is synthesized via a Sonogashira coupling reaction between (2-iodophenyl)(phenyl)methanone and trimethylsilylacetylene, using Pd(Cl)₂(PPh₃)₂ and CuI as catalysts . The TMS-ethynyl group serves as a protective moiety, enabling further functionalization; for instance, deprotection with K₂CO₃ in methanol yields (2-ethynylphenyl)(phenyl)methanone, a reactive intermediate for click chemistry or polymerization .
This compound is notable for its role in synthesizing strained systems like bicyclo[1.1.0]butanes, where its ethynyl group participates in ring-opening reactions . Its stability under inert conditions and compatibility with transition-metal catalysis make it valuable in organic synthesis.
Properties
CAS No. |
172607-53-3 |
|---|---|
Molecular Formula |
C18H18OSi |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
phenyl-[2-(2-trimethylsilylethynyl)phenyl]methanone |
InChI |
InChI=1S/C18H18OSi/c1-20(2,3)14-13-15-9-7-8-12-17(15)18(19)16-10-5-4-6-11-16/h4-12H,1-3H3 |
InChI Key |
WOHVAYAMWIDBSZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Coupling
A representative procedure involves reacting 2-bromophenyl phenylmethanone with trimethylsilylacetylene (TMSA) under Pd(PPh₃)₂Cl₂ catalysis. Key steps include:
- Substrate Preparation : 2-Bromophenyl phenylmethanone is synthesized via Friedel-Crafts acylation of bromobenzene with benzoyl chloride.
- Coupling Reaction :
- Workup : Purification via silica gel chromatography yields the product in 65–78% purity.
Table 1 : Optimization of Sonogashira Coupling Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 2 mol% Pd, 4 mol% CuI | Maximizes C–C bond formation |
| Solvent | THF | Enhances solubility of aryl halide |
| Temperature | 70°C | Balances reaction rate and side reactions |
| Reaction Time | 18 hours | Ensures complete conversion |
Copper-Free Modifications
Recent advances employ copper-free conditions to avoid homocoupling byproducts. For example, Pd(CH₃CN)₂Cl₂ with cataCXium A ligand in 2-methyltetrahydrofuran (2-MeTHF) at room temperature achieves 72% yield. This method reduces metal contamination and simplifies purification.
Cyclopropane Ring-Opening and Silylation
An alternative route utilizes cyclopropane intermediates derived from chalcone precursors. This method is advantageous for introducing steric hindrance at the ortho position.
Cyclopropanation
- Substrate Synthesis : Chalcone (1,3-diphenylprop-2-en-1-one) is treated with trimethylsulfoxonium iodide in DMSO to form phenyl(2-phenylcyclopropyl)methanone.
- Silylation : The cyclopropane ring is opened via reaction with trimethylsilylacetylene in the presence of Pd(PPh₃)₄, yielding the target compound.
Table 2 : Cyclopropane Route Efficiency
| Step | Yield (%) | Key Challenge |
|---|---|---|
| Cyclopropanation | 82 | Control of ring strain |
| Silylation | 69 | Regioselective alkyne addition |
Direct Silylation of Phenylacetylene Derivatives
A less common but efficient approach involves direct silylation of pre-functionalized phenylacetylenes.
Hydrosilylation Protocol
- Substrate : 2-Ethynylphenyl phenylmethanone is treated with chlorotrimethylsilane (TMSCl) in the presence of a platinum catalyst.
- Conditions :
- Catalyst : Pt/C (1 mol%)
- Solvent : Dichloromethane (DCM)
- Temperature : 25°C, 6 hours
- Yield : 58–64% after column chromatography.
Comparative Analysis of Methods
Table 3 : Method Comparison
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Sonogashira Coupling | 65–78 | ≥95 | Moderate | High |
| Cyclopropane Route | 55–69 | 90 | Low | Moderate |
| Direct Silylation | 58–64 | 88 | High | Low |
Key Considerations
- Catalyst Cost : Pd-based systems increase expenses but ensure reproducibility.
- Byproduct Formation : Copper-free methods reduce homocoupling but require ligand optimization.
- Functional Group Tolerance : Sonogashira coupling accommodates electron-withdrawing substituents, whereas cyclopropanation is sensitive to steric effects.
Advanced Modifications and Derivatives
The trimethylsilyl group serves as a protective moiety, enabling further functionalization:
- Desilylation : Treatment with KF or TBAF generates terminal alkynes for subsequent cross-coupling.
- Electrophilic Substitution : Nitration or halogenation at the para position of the phenyl ring is feasible without affecting the silyl group.
Industrial-Scale Production Challenges
Scaling up requires addressing:
- Catalyst Recovery : Immobilized Pd catalysts (e.g., Pd/C) reduce metal leaching.
- Solvent Selection : Transitioning from DMF to greener solvents like 2-MeTHF improves sustainability.
- Purification : Distillation or recrystallization replaces column chromatography for cost-effective bulk synthesis.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogens like chlorine and bromine, as well as organometallic reagents like Grignard reagents, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its ability to interact with biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone involves its interaction with molecular targets through its functional groups. The phenyl and trimethylsilyl groups can participate in various chemical reactions, while the ethynyl linkage provides a site for further functionalization. These interactions can modulate biological pathways and chemical processes .
Comparison with Similar Compounds
Substituent-Driven Electronic Effects
Key Observations :
- The TMS-ethynyl group offers steric protection and stabilizes reactive intermediates, unlike the electron-withdrawing CF₃ group in Phenyl(2-(trifluoromethyl)phenyl)methanone, which increases electrophilicity and participation in radical pathways .
- Chlorine and thienyl substituents (e.g., in ) introduce polarity, enhancing solubility in polar solvents compared to the hydrophobic TMS group .
Key Observations :
- The TMS-ethynyl group in the main compound enables controlled deprotection , offering a strategic advantage over permanently substituted analogs (e.g., CF₃ or Cl) .
- Heterocyclic derivatives (e.g., pyridine or benzothiazole-containing methanones) prioritize biological activity, whereas the main compound focuses on synthetic versatility .
Stability and Functional Group Compatibility
| Compound Name | Stability Profile | Functional Group Compatibility | References |
|---|---|---|---|
| This compound | Air-sensitive; requires inert atmosphere | Compatible with Grignard reagents, Pd catalysis | |
| 1-[2-(3-Thienyl)phenyl]ethanone | Light-sensitive; hygroscopic | Limited to electrophilic aromatic substitution | |
| 2-(Indol-3-ylmethylidene)amino-thiophen-3-ylmethanone | Thermally stable; crystalline | Forms hydrogen bonds; used in crystal engineering |
Key Observations :
- The TMS-ethynyl group necessitates careful handling under inert conditions, contrasting with more robust derivatives like 1-[2-(3-thienyl)phenyl]ethanone .
- Crystalline derivatives (e.g., ) emphasize solid-state applications, whereas the main compound prioritizes solution-phase reactivity .
Biological Activity
Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone, an organosilicon compound, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, focusing on its interactions with cytochrome P450 enzymes, anticancer properties, and implications in drug metabolism.
Chemical Structure and Properties
This compound has a molecular formula of C_{18}H_{20}OSi and a molecular weight of 286.41 g/mol. The compound features a phenyl group attached to a carbonyl group, which is further substituted by a trimethylsilyl-ethynyl moiety. This unique structure contributes to its solubility and stability, making it suitable for various applications in organic synthesis and materials science.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Cytochrome P450 Inhibition : It has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6. These enzymes play critical roles in drug metabolism, and their inhibition can significantly affect the pharmacokinetics of co-administered drugs.
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the activity of enzymes involved in cell proliferation, potentially leading to anticancer effects. The exact molecular targets and pathways remain to be fully elucidated.
Biological Activity Summary
| Biological Activity | Details |
|---|---|
| Cytochrome P450 Inhibition | Inhibits CYP1A2 and CYP2D6, affecting drug metabolism. |
| Anticancer Potential | May inhibit enzymes related to cell proliferation; further studies needed. |
| Pharmacological Relevance | Modulates drug interactions; significant for pharmacokinetic studies. |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Inhibition Studies : A study demonstrated that the compound significantly inhibited CYP1A2 activity in vitro, suggesting potential interactions with drugs metabolized by this enzyme. The IC50 values for inhibition were reported in the micromolar range, indicating moderate potency.
- Anticancer Research : In cell line studies, this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through modulation of signaling pathways related to cell survival and proliferation.
- Pharmacokinetic Implications : Research highlighted the importance of understanding how this compound alters the metabolism of other drugs. Its role as a modulator can lead to increased toxicity or reduced efficacy of co-administered medications, necessitating careful consideration in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
